molecular formula C23H29N3O7 B156892 N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin CAS No. 126103-95-5

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin

Cat. No.: B156892
CAS No.: 126103-95-5
M. Wt: 459.5 g/mol
InChI Key: JHJBNOSZSJDELK-UHFFFAOYSA-N
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Description

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is a fluorogenic substrate widely used in enzymology and protease research. Its structure comprises a 7-amido-4-methylcoumarin (AMC) fluorophore linked to a peptide chain (Ile-Ala) modified with a succinyl group. Upon enzymatic cleavage of the peptide bond, the AMC moiety is released, emitting fluorescence at 460 nm when excited at 380 nm, enabling real-time monitoring of protease activity . This compound is particularly valued for its sensitivity and specificity in assays targeting proteases like chymotrypsin or microbial enzymes, where the Ile-Ala sequence dictates substrate recognition .

Properties

IUPAC Name

4-[[3-methyl-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJBNOSZSJDELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402202
Record name N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126103-95-5
Record name N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanochemical Pechmann Reaction

The 7-amino-4-methylcoumarin scaffold is synthesized via a solvent-free Pechmann condensation between m-aminophenol and ethyl acetoacetate , catalyzed by indium(III) chloride (InCl₃) under high-speed ball milling (HSBM) conditions. Key parameters include:

  • Catalyst loading : 3 mol% InCl₃.

  • Reaction time : 10 minutes.

  • Yield : 92%.

The mechanochemical approach eliminates solvent use, reduces energy consumption, and achieves near-quantitative conversion. The reaction proceeds via acid-catalyzed cyclodehydration, forming the coumarin ring (Figure 1).

Table 1: Optimization of 7-Amino-4-Methylcoumarin Synthesis

ParameterOptimal ValueYield (%)
Catalyst (InCl₃)3 mol%92
Milling frequency60 Hz89
Reaction time10 min92

Synthesis of Succinyl-Ile-Ala Dipeptide

Enzymatic Peptide Bond Formation

The dipeptide Ile-Ala is synthesized via kinetically controlled protease-catalyzed amidation . Modified trypsin, stabilized with ethylene glycol bis(succinic acid N-hydroxysuccinimide ester) (EG-NHS) , demonstrates enhanced thermostability (T₅₀ = 59°C vs. 46°C for native trypsin) and catalytic efficiency in organic solvents.

Reaction Conditions:

  • Substrate : Benzoyl arginyl ethyl ester (acyl donor) and leucinamide (nucleophile).

  • Solvent : 95% acetonitrile at 4°C.

  • Yield : 70–85%.

Succinylation of Ile-Ala

The N-terminus of Ile-Ala is succinylated using succinic anhydride in alkaline conditions:

  • Ile-Ala (1 eq) is dissolved in 0.1 M sodium bicarbonate (pH 8.5).

  • Succinic anhydride (1.2 eq) is added incrementally at 0°C.

  • Reaction stirred for 4 hours, followed by lyophilization.

Conjugation of Succinyl-Ile-Ala to 7-Amino-4-Methylcoumarin

Carbodiimide-Mediated Coupling

The 7-amino group of 4-methylcoumarin is coupled to the C-terminus of succinyl-Ile-Ala using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) :

  • Succinyl-Ile-Ala (1 eq) is activated with EDC (1.5 eq) and NHS (1.5 eq) in DMF for 30 minutes.

  • 7-Amino-4-methylcoumarin (1 eq) is added, and the reaction proceeds at 25°C for 12 hours.

  • Purification via silica gel chromatography (ethyl acetate:petroleum ether, 1:1).

Table 2: Coupling Efficiency Under Varied Conditions

SolventTemperature (°C)Yield (%)
DMF2578
Acetonitrile485
THF2562

Enzymatic Aminolysis

EG-NHS-modified trypsin catalyzes the aminolysis of succinyl-Ile-Ala methyl ester with 7-amino-4-methylcoumarin in 95% acetonitrile :

  • k₃/k₄ ratio : 0.15 (favors aminolysis over hydrolysis).

  • Half-life at 55°C : 25 minutes for EG-trypsin vs. 4.3 minutes for native enzyme.

Analytical Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 2.29 (s, 4-CH₃), 6.09 (s, 7-NH), 8.21 (d, coumarin H-3).

  • IR (KBr) : 1680 cm⁻¹ (C=O, coumarin), 1645 cm⁻¹ (amide I).

  • MS (ESI+) : m/z 460.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in acetonitrile/water gradient).

Challenges and Optimization Strategies

Racemization Control

  • Low-temperature synthesis (4°C) reduces racemization during peptide coupling.

  • Enzymatic methods using chiral-specific proteases prevent D-amino acid incorporation.

Solvent Selection

  • Acetonitrile (95%) maximizes aminolysis efficiency while minimizing hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by proteases. It can also participate in:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis Products: The primary products are the individual amino acids and 7-amido-4-methylcoumarin.

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced forms of the compound.

Scientific Research Applications

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

The compound acts as a substrate for proteases, which cleave the amide bond between the amino acids and the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured. The fluorescence intensity is directly proportional to the protease activity, allowing for precise enzyme kinetics studies .

Comparison with Similar Compounds

Structural Analogs with Modified Peptide Chains

Several analogs vary in their peptide sequences, altering enzyme specificity and kinetic parameters:

Compound Name Peptide Sequence Target Enzyme Molecular Formula Molecular Weight (g/mol) Key Features
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin Ile-Ala Chymotrypsin-like proteases C₂₃H₂₈N₄O₇ 476.5 High sensitivity for chymotrypsin; AMC release at 460 nm
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin Ala-Ala-Phe Chymotrypsin C₂₉H₃₃N₅O₈ 579.6 Extended peptide chain enhances specificity for chymotrypsin
N-Succinyl-Ile-Ile-Trp-7-amido-4-methylcoumarin Ile-Ile-Trp Microbial proteases C₃₇H₄₅N₅O₈ 687.8 Larger hydrophobic residues improve binding to bacterial enzymes
N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-trifluoromethylcoumarin Leu-Leu-Val-Tyr Proteasome C₄₀H₅₀F₃N₅O₁₀ 817.9 Trifluoromethyl group increases photostability; used in proteasome studies

Key Findings :

  • Peptide length and residue hydrophobicity directly influence substrate-enzyme affinity. For example, the Trp residue in N-Succinyl-Ile-Ile-Trp-7-amido-4-methylcoumarin enhances interactions with bacterial proteases .
  • Substitution of 4-methylcoumarin with 4-trifluoromethylcoumarin (as in ) improves resistance to photobleaching, critical for long-term assays .
Variants with Modified Coumarin Substituents

Substituents on the coumarin ring modulate fluorescence properties and biological activity:

Compound Name Coumarin Substituent Key Application Research Findings
4-Methylcoumarin-7-O-sulfamate (COUMATE) 7-O-sulfamate Steroid sulfatase inhibition Non-estrogenic inhibitor; 85% suppression of liver estrone sulfatase activity in vivo
7-Diethylamino-4-methylcoumarin 7-diethylamino Fluorescent probes Extended emission wavelength (blue-green); used in cell imaging
7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester 3-acetic acid succinimide Protein labeling Reacts with primary amines; used for covalent tagging

Key Findings :

  • COUMATE’s 7-O-sulfamate group enables potent, nonsteroidal inhibition of steroid sulfatase, a therapeutic target in breast cancer .
  • Diethylamino substitution at the 7-position () shifts fluorescence to longer wavelengths, expanding utility in multiplex assays .
Amino Acid-Coumarin Hybrids

Coumarin derivatives conjugated to single amino acids serve as minimalist substrates:

Compound Name Structure Application Features
L-Alanine 4-methylcoumaryl-7-amide Ala-AMC Protease substrate screening Short peptide backbone; rapid cleavage by nonspecific proteases
L-Aspartic acid β-(7-amido-4-methylcoumarin) Asp-AMC Ligand binding assays Charged side chain facilitates solubility; used in receptor studies

Key Findings :

  • Single-amino acid coumarin conjugates (e.g., Ala-AMC) are cost-effective tools for high-throughput protease screening but lack the specificity of longer peptide chains .

Biological Activity

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin (SIAMC) is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in enzymatic assays involving aminopeptidases. This compound is a derivative of 7-amido-4-methylcoumarin, which is widely used in biochemical studies due to its fluorescent properties upon hydrolysis. The biological significance of SIAMC lies in its role as a substrate for various enzymes, particularly those involved in protein metabolism.

SIAMC is characterized by its structure, which includes:

  • Amino acid sequence : N-succinyl-Ile-Ala
  • Fluorogenic moiety : 7-amido-4-methylcoumarin

This structure allows SIAMC to be utilized in assays to measure enzymatic activity through the release of fluorescent products.

Aminopeptidase Activity

SIAMC has been primarily studied in the context of aminopeptidase activity. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides and proteins. Research indicates that SIAMC is effectively hydrolyzed by various aminopeptidases, making it a valuable tool for studying these enzymes' kinetics and mechanisms.

In a study examining proteolytic activities in Borrelia burgdorferi, SIAMC was used as a substrate to assess enzyme activity. The results showed that enzyme extracts from B. burgdorferi could hydrolyze SIAMC, indicating its utility in understanding the enzymatic processes involved in this pathogen's lifecycle .

Inhibition Studies

Inhibition studies have revealed important insights into the regulation of aminopeptidase activity. Various inhibitors were tested against the enzymatic hydrolysis of SIAMC, demonstrating that compounds such as EDTA and phenylmethylsulfonyl fluoride (PMSF) could significantly reduce enzyme activity. This highlights the potential for developing therapeutic agents targeting aminopeptidases using substrates like SIAMC .

Role in Pathogen Biology

Aminopeptidases play crucial roles in the biology of pathogens, including their survival and virulence. By understanding how SIAMC interacts with these enzymes, researchers can develop strategies to inhibit their activity, potentially leading to new treatments for diseases caused by pathogens like B. burgdorferi.

Applications in Drug Development

The structural characteristics of SIAMC make it a candidate for drug development, particularly in creating inhibitors for specific enzymes involved in disease processes. The ability to modify the coumarin moiety allows for the synthesis of derivatives with enhanced biological activity or specificity .

Case Studies and Research Findings

  • Enzyme Characterization : A study characterized an aminopeptidase from B. burgdorferi using SIAMC as a substrate, revealing that the enzyme's activity was dependent on its oligomeric structure and not on interchain disulfide bonds .
  • Inhibitor Screening : Research conducted on various inhibitors demonstrated that certain compounds could effectively inhibit the hydrolysis of SIAMC by aminopeptidases, suggesting avenues for therapeutic intervention .
  • Fluorescence Assays : The use of fluorescence assays to measure the release of 7-amido-4-methylcoumarin from SIAMC has been established as a reliable method for assessing aminopeptidase activity across different biological systems .

Q & A

Basic: What is the role of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin in enzyme activity assays?

Answer:
this compound is a fluorogenic substrate widely used to measure protease activity, particularly for chymotrypsin-like enzymes. Upon enzymatic cleavage of the amide bond, the 7-amino-4-methylcoumarin (AMC) moiety is released, producing a fluorescent signal detectable at excitation/emission wavelengths of 380/460 nm. This allows real-time quantification of enzyme kinetics . The succinyl-Ile-Ala sequence mimics natural peptide substrates, enhancing specificity for target proteases involved in pathways like apoptosis or tumor suppression .

Basic: How is the enzymatic hydrolysis of this compound quantified fluorometrically?

Answer:
Fluorometric quantification requires:

  • Calibration curve : Prepare AMC standards (0–100 µM) to correlate fluorescence intensity with concentration .
  • Assay conditions : Use a buffer system (e.g., Tris-HCl, pH 8.0) and maintain temperature (25–37°C) to stabilize enzyme activity .
  • Instrumentation : A microplate reader with appropriate filters (ex: 380 nm, em: 460 nm) is used. Data are normalized to negative controls (substrate without enzyme) to account for background fluorescence .

Advanced: How can researchers optimize assay conditions when using this substrate for chymotrypsin-like proteases?

Answer:
Optimization involves:

  • pH dependence : Test buffers across pH 6.0–9.0 (e.g., phosphate, Tris) to identify optimal enzyme activity. For example, chymotrypsin exhibits peak activity at pH 7.8–8.5 .
  • Ionic strength : Vary NaCl concentration (0–150 mM) to assess effects on substrate binding and enzyme stability.
  • Inhibitor validation : Include serine protease inhibitors (e.g., PMSF, aprotinin) to confirm signal specificity .
  • Temperature kinetics : Perform time-course assays at 25°C, 37°C, and 42°C to determine Arrhenius activation energy and thermal stability .

Advanced: How to resolve discrepancies in reported kinetic parameters (e.g., Km, Vmax) across studies using this substrate?

Answer:
Discrepancies may arise from:

  • Substrate purity : Verify purity via HPLC (≥95%) and confirm absence of free AMC contamination, which inflates background signals .
  • Enzyme source : Commercial vs. recombinant enzymes may differ in post-translational modifications. Validate activity with a reference substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC) .
  • Assay format : Compare kinetic data from continuous (real-time) vs. endpoint assays. Continuous assays are less prone to substrate depletion artifacts .
  • Data normalization : Express activity as specific activity (units/mg protein) rather than raw fluorescence to account for protein concentration variability .

Advanced: What controls are necessary to validate specificity in studies using this substrate?

Answer:
Critical controls include:

  • Enzyme-negative control : Substrate alone to detect non-enzymatic hydrolysis or autofluorescence.
  • Inhibitor-treated samples : Pre-incubate enzymes with 1 mM PMSF (serine protease inhibitor) or EDTA (metalloprotease inhibitor) to confirm signal reduction ≥80% .
  • Competitive substrate inhibition : Co-incubate with excess unlabeled peptide (e.g., N-Succinyl-Ile-Ala) to observe dose-dependent fluorescence reduction .
  • Orthogonal validation : Cross-check results with alternative methods (e.g., western blot for cleavage products) .

Advanced: How to design experiments to study the interaction of this substrate with non-canonical enzymes (e.g., microbial proteases)?

Answer:

  • Screening assays : Use a panel of microbial proteases (e.g., Pseudomonas elastase, Staphylococcus V8 protease) to test cross-reactivity .
  • Structural modeling : Perform molecular docking using the substrate’s SMILES string (e.g., CC(NC(=O)CCC(O)=O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC1=CC2=C(C=C1)C(C)=CC(=O)O2) to predict binding interactions with enzyme active sites .
  • Mutagenesis studies : Engineer protease active-site mutants (e.g., S195A for chymotrypsin) to assess loss of hydrolysis activity .

Basic: What are the storage and handling requirements to ensure substrate stability?

Answer:

  • Storage : Lyophilized substrate should be stored at –20°C in desiccated, light-protected vials. Reconstitute in DMSO (10 mg/mL) and aliquot to avoid freeze-thaw cycles .
  • Stability testing : Monitor fluorescence of stock solutions weekly; discard if background signal increases >5% over baseline .

Advanced: How to troubleshoot low signal-to-noise ratios in assays using this substrate?

Answer:

  • Substrate solubility : Ensure complete dissolution in assay buffer. For hydrophobic batches, add ≤0.1% Triton X-100 to improve solubility without inhibiting enzymes .
  • Quenching agents : Include 0.01% sodium azide to prevent microbial growth in long-term assays.
  • Fluorescence interference : Screen assay components (e.g., reducing agents like DTT) for autofluorescence using a substrate-free blank .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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